N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
Description
This compound features a benzamide core substituted with two distinct moieties:
- Sulfamoyl side chain: The 4-{methyl[(oxolan-2-yl)methyl]sulfamoyl} substituent includes a tetrahydrofuran (oxolan) ring, which may improve solubility and metabolic stability compared to linear alkyl chains .
Structural determination of such compounds often employs X-ray crystallography refined using programs like SHELXL, a widely trusted tool in small-molecule crystallography .
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-24(13-15-5-4-12-31-15)32(29,30)16-10-8-14(9-11-16)20(26)23-18-7-3-6-17-19(18)22(28)25(2)21(17)27/h3,6-11,15H,4-5,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOLEVYFNFNWMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Benzamide Derivatives
describes N-(2,3-dihydro-1H-inden-2-yl) benzamides (B2–B10) with varied substituents (e.g., methoxy, halogens, cinnamamide). Key differences include:
Table 1: Structural Comparison of Benzamide Derivatives
| Compound | Core Structure | Key Substituents | Heterocyclic Features |
|---|---|---|---|
| Target Compound | Benzamide | 2-methyl-1,3-dioxoisoindole, oxolan-sulfamoyl | Isoindole dione, oxolane |
| B2–B10 (Ev2) | Benzamide | Methoxy, halogens, cinnamamide | Indene |
| CF2–CF4 (Ev5) | Pentanamide | Isoxazole/thiazole-sulfamoyl | Isoxazole, thiazole |
Sulfamoyl-Containing Compounds
highlights sulfamoyl-linked heterocycles (e.g., isoxazole in CF2, thiazole in CF4). The target compound’s oxolan-methyl group contrasts with these:
- Metabolic Stability : Oxolan’s cyclic ether may resist oxidative metabolism better than isoxazole or thiazole rings, which are prone to enzymatic degradation .
- Synthetic Complexity : Introducing the oxolan moiety requires selective protection/deprotection steps, unlike straightforward heterocyclic sulfamoylation in CF2–CF4 .
Amide Coupling Strategies
- Target Compound : Likely synthesized via carbodiimide-mediated coupling (e.g., EDC/NHS), analogous to –7 , which report 50% yields for benzamide derivatives using DMF at 60°C .
Analytical Characterization
- Mass Spectrometry : Electron Ionization Mass Spectrometry (EIMS) is routinely used for analogs (e.g., m/z 380 in ), suggesting similar fragmentation patterns for the target compound’s isoindole and sulfamoyl groups .
- Crystallography : SHELX programs enable precise structural refinement, critical for confirming the target’s stereochemistry and intermolecular interactions .
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